Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine
Description
Properties
IUPAC Name |
benzene;chlorosulfanyl thiohypochlorite;molecular chlorine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.Cl2S2.Cl2/c1-2-4-6-5-3-1;1-3-4-2;1-2/h1-6H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQDLARRABLIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.S(SCl)Cl.ClCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
109037-76-5 | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109037-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109037765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalyst Activation
Anhydrous aluminum chloride (2–5 mol%) is suspended in dry benzene under nitrogen. The catalyst activates chlorine molecules by polarizing the Cl–Cl bond, facilitating electrophilic attack on the aromatic ring.
Chlorination and Sulfur Incorporation
Gaseous Cl₂ is introduced gradually to the reaction mixture, followed by dropwise addition of S₂Cl₂. The exothermic reaction requires cooling to maintain 40–60°C. Sulfur chloride acts as both a sulfur donor and secondary chlorinating agent, with its disulfide bond (S–S) cleaving to form thiohypochlorite intermediates.
Quenching and Isolation
After 6–8 hours, the reaction is quenched with ice-cold water, and the organic layer is separated. Crude product is purified via fractional distillation (bp 180–200°C at reduced pressure) or recrystallization from ethanol.
Mechanistic Analysis
The synthesis proceeds through electrophilic aromatic substitution (EAS):
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Cl⁺ Generation :
The Lewis acid stabilizes the chloronium ion (Cl⁺), enhancing electrophilicity.
-
Arenium Ion Formation :
Chlorine substitutes a hydrogen on benzene, forming chlorobenzene.
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Sulfur-Chlorine Bond Integration :
S₂Cl₂ reacts with chlorobenzene via radical or ionic pathways, inserting –SCl groups. Theoretical studies suggest a thiyl radical (SCl- ) intermediate abstracts hydrogen, forming C–S bonds.
Yield Optimization Strategies
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50±5°C | Maximizes S₂Cl₂ reactivity without decomposition |
| Cl₂ Flow Rate | 0.5 L/min | Prevents over-chlorination |
| S₂Cl₂:Benzene Ratio | 1:1 molar | Minimizes polysulfide byproducts |
| Catalyst Loading | 3 mol% AlCl₃ | Balances activity vs. side reactions |
Critical Considerations :
-
Moisture Control : Trace H₂O hydrolyzes S₂Cl₂ to SO₂ and HCl, reducing yield.
-
Light Exposure : UV light accelerates radical pathways, increasing byproduct formation.
Analytical Characterization
Post-synthesis validation employs:
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IR Spectroscopy : C–Cl stretches (550–600 cm⁻¹) and C–S vibrations (650–700 cm⁻¹).
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Mass Spectrometry : Molecular ion peak at m/z 284.1 (C₆H₆Cl₄S₂⁺) with chlorine isotope patterns.
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NMR : ¹H NMR shows aromatic protons (δ 7.2–7.5 ppm); ¹³C NMR confirms substitution pattern.
Industrial-Scale Adaptation
Pilot plant data (5 kg batch) indicate:
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Reactor Type : Glass-lined steel with Cl₂-resistant seals
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Cycle Time : 12 hours (including cooling and purification)
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Yield : 68–72% (vs. 85% lab-scale) due to heat transfer limitations
| Hazard | Mitigation Strategy |
|---|---|
| Cl₂ Gas Release | Scrubbers with NaOH solution |
| S₂Cl₂ Corrosivity | Teflon-lined equipment |
| Carcinogenic Risk | Closed-system operation |
Waste streams containing chlorinated byproducts require incineration with HCl recovery.
Comparative Methodologies
Alternative routes explored in literature include:
Chemical Reactions Analysis
Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine primarily undergoes electrophilic substitution reactions. In these reactions, benzene reacts with halogens (chlorine or bromine) in the presence of a catalyst like aluminum chloride or ferric chloride . The major products formed from these reactions include chlorobenzene and other chlorinated derivatives . The compound can also participate in addition reactions under specific conditions, such as the presence of ultraviolet light .
Scientific Research Applications
Chemical Properties and Stability
Chlorosulfanyl thiohypochlorite is stable at room temperature but decomposes into sulfur and chlorine when heated to 100 °C, fully decomposing at 300 °C . This property makes it useful in controlled chemical reactions where temperature management is crucial.
Applications in Organic Synthesis
-
Synthesis of Sulfur-Containing Compounds :
- Chlorosulfanyl thiohypochlorite can introduce C−S bonds in organic molecules. For example, it reacts with benzene in the presence of aluminum chloride to produce diphenyl sulfide . This reaction highlights its utility in synthesizing sulfur-containing organic compounds, which are valuable in pharmaceuticals and agrochemicals.
- Preparation of Dyes :
- Chlorination Reactions :
Industrial Applications
-
Rubber Industry :
- Chlorosulfanyl thiohypochlorite serves as a low-temperature vulcanizing agent and adhesive for rubber. It is utilized to treat unsaturated fatty acids, resulting in products like white vulcanized oil glue and amber vulcanized oil rubber, which are critical for manufacturing various rubber products .
- Agricultural Chemicals :
- Metallurgical Processes :
Case Study 1: Synthesis of Diphenyl Sulfide
In a controlled laboratory setting, researchers utilized chlorosulfanyl thiohypochlorite with benzene and aluminum chloride to successfully synthesize diphenyl sulfide. This reaction demonstrated the efficiency of chlorosulfanyl thiohypochlorite as a reagent for introducing sulfur into aromatic compounds.
| Reactants | Catalyst | Product |
|---|---|---|
| Benzene + Chlorosulfanyl Thiohypochlorite | Aluminum Chloride | Diphenyl Sulfide |
Case Study 2: Production of Thioindigo Dyes
A study focused on the reaction of anilines with chlorosulfanyl thiohypochlorite under basic conditions led to the formation of 1,2,3-benzodithiazolium chloride. This intermediate was subsequently transformed into ortho-aminothiophenolates, which are precursors for thioindigo dyes used extensively in textile applications.
| Initial Compound | Reaction Conditions | Final Product |
|---|---|---|
| Aniline + Chlorosulfanyl Thiohypochlorite | Basic Medium | Thioindigo Dye Precursors |
Mechanism of Action
The mechanism of action for Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine involves electrophilic aromatic substitution. In this process, the benzene ring reacts with an electrophile, such as chlorine, facilitated by a Lewis acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which is then deprotonated to regenerate the aromatic ring . This mechanism highlights the compound’s ability to undergo substitution rather than addition reactions, preserving the aromaticity of the benzene ring .
Comparison with Similar Compounds
Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine can be compared with other chlorinated benzene derivatives, such as chlorobenzene and dichlorobenzene. While all these compounds undergo similar electrophilic substitution reactions, this compound is unique due to the presence of sulfur chloride, which can influence its reactivity and applications . Other similar compounds include bromobenzene and iodbenzene, which also undergo halogenation reactions but with different halogens .
Biological Activity
The compound known as benzene; chlorosulfanyl thiohypochlorite; molecular chlorine is a complex chemical entity that combines elements of aromatic hydrocarbons with chlorinated and sulfur-containing functional groups. Understanding its biological activity is crucial for assessing its potential applications and hazards, particularly in industrial and environmental contexts.
Chemical Composition and Properties
- Chemical Formula : C6H5ClS
- Molecular Weight : Approximately 162.62 g/mol
- Appearance : Typically a yellowish liquid with a pungent odor.
This compound is derived from the interaction of benzene with chlorosulfanyl groups and molecular chlorine, leading to a variety of derivatives that exhibit distinct chemical behaviors.
Biological Activity Overview
The biological activity of benzene; chlorosulfanyl thiohypochlorite; molecular chlorine primarily revolves around its reactivity and toxicity. Here are the key aspects:
- Toxicity : The compound is highly toxic, with exposure leading to severe health effects including respiratory irritation, skin burns, and potential carcinogenic effects as classified by the International Agency for Research on Cancer (IARC) .
- Reactivity : It acts as a strong oxidizing agent, which can lead to oxidative stress in biological systems. This property is significant in understanding its potential environmental impacts and health risks .
- Biological Interactions : Research indicates that compounds containing chlorine and sulfur can interfere with various biochemical pathways, potentially affecting enzyme activities and cellular functions .
The mechanisms through which benzene; chlorosulfanyl thiohypochlorite; molecular chlorine exerts its biological effects include:
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage, DNA mutations, and apoptosis in sensitive cell types.
- Enzyme Inhibition : Chlorinated compounds often inhibit critical enzymes such as acetylcholinesterase, affecting neurotransmitter regulation and leading to neurotoxic effects .
Case Studies
-
Respiratory Toxicity :
- A study highlighted that exposure to chlorinated compounds led to increased incidences of respiratory diseases among workers in chemical manufacturing plants. The mechanisms involved oxidative damage to lung tissues .
-
Carcinogenic Potential :
- Long-term exposure studies have shown that inhalation of similar chlorinated compounds is associated with higher risks of developing lung cancer due to their mutagenic properties .
- Environmental Impact :
Data Table: Biological Effects of Related Compounds
Q & A
Q. What are the recommended laboratory synthesis methods for benzoyl chloride, and how do reaction conditions influence yield?
Benzoyl chloride (C₆H₅COCl) is synthesized via:
- Friedel-Crafts acylation : Reacting benzene with carbonyl chloride (ClCOCl) in the presence of anhydrous AlCl₃. This method requires strict anhydrous conditions to avoid hydrolysis .
- Benzoic acid derivatization : Treating benzoic acid (C₆H₅COOH) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Excess SOCl₂ improves yield by removing HCl as gas . Key considerations : Monitor reaction temperature (boiling points: SOCl₂ ~79°C, PCl₅ sublimes at 160°C) and use inert atmospheres to prevent side reactions.
Q. How can molecular chlorine (Cl₂) be safely handled and stabilized in gas-phase reactions?
- Containment : Use glass or Teflon-lined reactors to prevent corrosion. Cl₂ reacts violently with metals like aluminum .
- Stabilization : Dilute Cl₂ with inert gases (e.g., N₂) to reduce explosion risks. For aqueous reactions, maintain pH >8 to minimize HCl formation .
- Safety protocols : Employ fume hoods, gas scrubbers, and real-time Cl₂ detectors (e.g., electrochemical sensors) .
Q. What spectroscopic techniques are optimal for characterizing chlorinated benzene derivatives?
- IR spectroscopy : Identifies C-Cl stretches (550–600 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹). For example, 1,2,4,5-tetrachlorobenzene shows distinct Cl-environment peaks .
- Mass spectrometry (EI) : Fragmentation patterns confirm molecular ions (e.g., m/z 216 for C₆H₂Cl₄) and chlorine isotope ratios (³⁵Cl:³⁷Cl ≈ 3:1) .
- NMR : ¹³C NMR detects deshielded carbons adjacent to Cl substituents (δ ~125–140 ppm) .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of chlorosulfanyl thiohypochlorite (S₂Cl₂) in chlorination reactions?
S₂Cl₂ acts as a chlorinating agent via two pathways:
- Electrophilic substitution : S₂Cl₂ dissociates into Cl⁺ and SCl₃⁻, attacking aromatic rings (e.g., benzene) to form chlorobenzene. This is temperature-dependent, favoring higher yields at 40–60°C .
- Radical initiation : Under UV light, S₂Cl₂ generates Cl• radicals, enabling allylic or aliphatic chlorination. Side products (e.g., disulfides) form if quenching is incomplete . Data contradiction : Conflicting reports on S₂Cl₂’s stability in polar solvents (e.g., DMF) suggest solvent purity impacts reaction pathways. Pre-drying solvents with molecular sieves is critical .
Q. How can computational chemistry resolve discrepancies in thermodynamic data for chlorinated compounds?
- Example : Experimental ΔfH°gas for 1,2,4,5-tetrachlorobenzene is reported as -32.62 kJ/mol , but DFT calculations (B3LYP/6-311+G**) suggest -29.8 kJ/mol. This discrepancy arises from neglecting London dispersion forces in simulations.
- Methodology : Combine ab initio calculations with experimental IR/Raman data to refine force fields. Benchmark against NIST thermochemical databases .
Q. What strategies mitigate side reactions when using molecular chlorine in free-radical additions?
- Initiator optimization : Use azobisisobutyronitrile (AIBN) instead of peroxides to reduce Cl₂ consumption via chain transfer .
- Solvent effects : Non-polar solvents (e.g., CCl₄) stabilize radical intermediates, minimizing dichloride byproducts.
- Quenching protocols : Rapid cooling (-20°C) and addition of radical scavengers (e.g., hydroquinone) terminate reactions post-conversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
